Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate is a complex organic compound that belongs to the class of bicyclic compounds, specifically those containing nitrogen atoms in their structure. This compound is characterized by its unique bicyclic framework, which contributes to its potential applications in various scientific fields. The compound has the following identifiers:
Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate can be sourced from chemical suppliers and is classified under organic compounds with specific interest in medicinal chemistry and synthetic organic chemistry. Its classification as a bicyclic compound indicates its structural complexity and potential for diverse chemical reactivity.
The synthesis of di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate involves several synthetic routes that typically include the formation of the bicyclic framework followed by functionalization steps to introduce the tert-butyl and carboxylate groups.
The molecular structure of di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate features:
Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate can participate in various chemical reactions due to its functional groups:
The conditions for these reactions vary based on the desired outcome but often include catalysts or specific solvents to enhance reaction efficiency.
The mechanism of action for di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate is primarily linked to its interactions within biological systems or chemical environments:
Studies on similar compounds suggest potential anticancer properties due to their ability to interfere with cellular processes .
Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate is expected to exhibit:
Chemical properties include:
Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate has potential applications in:
Bicyclo[3.3.1]nonane frameworks represent a privileged scaffold in medicinal chemistry due to their structural rigidity and three-dimensional complexity. The 3,7-diaza-bicyclo[3.3.1]nonane core, in particular, serves as a versatile platform for designing bioactive molecules. Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate exemplifies this scaffold, featuring a central bridgehead hydroxy group and tert-butyloxycarbonyl-protected amines. Its synthesis demands precise stereochemical control and strategic functional group manipulation [1] [4].
The construction of enantiopure 3,7-diaza-bicyclo[3.3.1]nonane systems relies on asymmetric catalysis and stereoselective cyclization. A pivotal approach begins with a copper-catalyzed enantioselective reduction of 4,4-dimethoxycyclohexa-2,5-dienone to generate chiral aldehyde 9. This intermediate undergoes intramolecular cyclization to form the bicyclic core with high enantiomeric purity (>98% ee). Three key cyclization strategies have been optimized [1]:
Table 1: Comparative Enantioselective Cyclization Methods
Method | Catalyst/Reagent | Yield (%) | Stereoselectivity |
---|---|---|---|
SmI₂ reductive cyclization | SmI₂, tetrahydrofuran | 75–82 | Single diastereomer |
Aldol cyclization | Lithium diisopropylamide | 70 | Single diastereomer |
Mannich reaction | Aqueous methanol | 65 | >95% ee |
Chirality transfer is achieved through ligand control during the initial copper-catalyzed reduction. By switching ligand enantiomers (e.g., (R)- or (S)-BINAP), both enantiomeric series of scaffolds are accessible. This enables the synthesis of mirror-image libraries for biological evaluation [1] [4].
The C9-hydroxy group of 3,7-diaza-bicyclo[3.3.1]nonane serves as a synthetic handle for diversification. Selective modification requires catalysis to overcome steric hindrance from the bridged bicyclic structure. Key strategies include [1] [4]:
Table 2: Catalytic Functionalization at C9 Position
Reaction Type | Reagents/Conditions | Products | Application |
---|---|---|---|
Oxidation | Dess-Martin periodinane | 9-Keto derivative | Enone synthesis |
Mitsunobu esterification | Diethyl azodicarboxylate, carboxylic acid | C9-carboxylate | Prodrug design |
Fluorination | Diethylaminosulfur trifluoride | 9-Fluoro derivative | Metabolic blocking |
Functionalization profoundly influences bioactivity. For instance, C9-ester derivatives exhibit enhanced cell permeability in hypoxia-inducible factor-1 inhibitors compared to polar hydroxy variants. Structure-activity relationship studies reveal that steric bulk at C9 correlates with improved half-maximal inhibitory concentration values (e.g., half-maximal inhibitory concentration = 17.2 μM for optimized ester 16f) [1].
The tert-butyloxycarbonyl group is the cornerstone for amine protection in 3,7-diaza-bicyclo[3.3.1]nonane synthesis. Its stability profile and orthogonal deprotection enable sequential functionalization. Key considerations include [2] [3] [4]:
Table 3: Protecting Group Comparison for Bicyclo[3.3.1]nonane Amines
Protecting Group | Installation Reagent | Cleavage Conditions | Compatibility |
---|---|---|---|
tert-Butyloxycarbonyl | Di-tert-butyl dicarbonate | Trifluoroacetic acid | Acid-stable; base-sensitive |
Carboxybenzyl | Benzyl chloroformate | H₂/Pd-C | Base-stable; hydrogenolyzable |
9-Fluorenylmethyloxycarbonyl | 9-Fluorenylmethyl chloroformate | Piperidine | Acid-stable; base-labile |
Orthogonal strategies are critical for asymmetric variants. For example, combining tert-butyloxycarbonyl (acid-labile) with 9-fluorenylmethyloxycarbonyl (base-labile) allows sequential deprotection in complex analogs. The tert-butyl ester in Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate survives hydrogenolysis conditions used for carboxybenzyl removal, underscoring its strategic value. After deprotection, the free amine scaffold (tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride) serves as a versatile building block for drug discovery [3] [5].
"The tert-butyloxycarbonyl group’s orthogonal stability profile enables chemoselective manipulation of the 3,7-diaza-bicyclo[3.3.1]nonane core, making it indispensable for library synthesis." [2] [3]
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7